BIBP 3226

概要

説明

準備方法

BIBP3226の合成は、コア構造の調製から始まり、さまざまな官能基を導入するまで、複数のステップを伴います。合成経路には、一般的に次のステップが含まれます。

コア構造の形成: コア構造は、さまざまな有機分子のカップリングを含む一連の反応によって合成されます。

官能基の導入: さまざまな官能基は、アミド化やアシル化などの反応を通じてコア構造に導入されます。

化学反応の分析

Physicochemical Stability

BIBP 3226 exhibits stability under specific conditions:

-

Solubility :

-

Degradation :

-

Storage : Maintain at -20°C in lyophilized form to prevent decomposition .

Receptor Binding and Competitive Antagonism

This compound interacts competitively with NPY Y₁ receptors via:

-

Hydrogen bonding : The guanidino group forms critical interactions with residues W163, Q219, and D287 on the Y₁ receptor .

-

Aromatic stacking : Diphenylacetamido and hydroxybenzyl groups engage in hydrophobic interactions with receptor pockets .

| Residue Interaction | Role in Binding |

|---|---|

| W163, Q219, D287 | Hydrogen bonding with guanidino group |

| F173, F286 | Hydrophobic stacking with aryl groups |

Mutagenesis studies confirm that alanine substitutions at these residues abolish this compound binding .

Salt Form and Bioactivity

The trifluoroacetate salt enhances physicochemical properties:

-

Stoichiometry : Batch-dependent hydration levels, with a molecular weight of 587.59 g/mol (TFA salt) vs. 473.57 g/mol (free base) .

-

Bioactivity :

Analytical Characterization

Validated HPLC-MS/MS methods quantify this compound at picogram levels :

-

Column : Kinetex® C8 (150 × 2.1 mm, 2.6 μm)

-

Mobile phase : Acetonitrile/water (30:70) + 0.1% formic acid

-

Detection : MRM transitions m/z 508.3 → 147.1 (quantifier) and 508.3 → 263.1 (qualifier) .

Functional Implications of Reactivity

-

Scaffold hopping potential : The imidazothiazole moiety in related compounds (e.g., 23 and 24 ) suggests modular modifications for targeting kinases, though this compound itself remains Y₁-selective .

-

Thermal sensitivity : Degrades at room temperature, necessitating cold storage .

This compound’s chemical design and reactivity underpin its role as a foundational tool in NPY receptor research. Its synthesis leverages strategic amide couplings and salt formation, while its stability and binding kinetics are critical for in vitro and in vivo applications .

科学的研究の応用

Cardiovascular Research

BIBP 3226 has been instrumental in elucidating the role of neuropeptide Y (NPY) in cardiovascular regulation. Studies indicate that it acts as a competitive antagonist at the Y1 receptor, allowing researchers to investigate the physiological implications of NPY in blood pressure regulation.

Case Study: Stress-Induced Hypertension

- Objective : To assess the effects of this compound on stress-induced hypertension.

- Findings : Antagonism of Y1 receptors using this compound did not significantly influence basal blood pressure but reduced stress-induced hypertension, suggesting that NPY is primarily released during sympathetic nervous system activation under stress conditions .

Gastrointestinal Studies

This compound has also been employed to study gastrointestinal motility and stress responses. Its administration has revealed insights into how neuropeptides influence gut function.

Case Study: Gastrointestinal Motility Under Stress

- Objective : To evaluate the impact of this compound on gastrointestinal motility during stress.

- Methodology : Rats received intracerebroventricular injections of this compound prior to stress exposure.

- Results : The antagonist significantly affected gastric emptying and colonic motility, indicating a critical role of NPY Y1 receptors in mediating these functions during stress .

Cancer Research

The compound has been investigated for its potential applications in cancer treatment, particularly concerning its effects on tumor growth and metastasis.

Case Study: Neuropeptide Y and Breast Cancer

- Objective : To explore the expression of NPY Y1 receptors in breast cancer cells.

- Methodology : this compound was used to quantify receptor expression levels in various cell types.

- Results : The compound demonstrated significantly higher concentrations in breast cancer cells compared to normal bone marrow cells, suggesting a potential role for NPY signaling in tumor biology .

Neuropharmacology

This compound's role extends into neuropharmacology, where it helps delineate the functions of neuropeptides in the central nervous system.

Case Study: Effects on Food Intake

- Objective : To assess how this compound influences food intake behavior.

- Findings : The antagonist effectively blocked the orexigenic effects of NPY, reducing food intake in fasting conditions while not affecting regular chow consumption .

Data Tables

作用機序

BIBP3226は、ニューロペプチドY受容体Y1とニューロペプチドFF受容体に結合して阻害することで、その効果を発揮します 。この拮抗作用により、これらの受容体が天然のリガンドによって活性化されるのを防ぎ、下流のシグナル伝達経路を阻害します。 BIBP3226の分子標的は、食欲と不安の調節に関与するY1受容体と、痛みの調節と心臓血管機能に役割を果たすニューロペプチドFF受容体です .

類似化合物との比較

生物活性

BIBP 3226, a non-peptide antagonist of neuropeptide Y (NPY) Y1 and neuropeptide FF (NPFF) receptors, has been extensively studied for its biological activity, particularly in the context of neurophysiology and pharmacology. This article provides a comprehensive overview of the compound's mechanisms of action, effects in various biological systems, and relevant case studies.

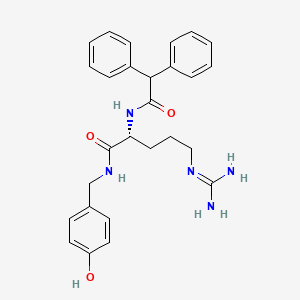

- Chemical Name : N-[(1 R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate

- Molecular Formula : C₁₈H₂₃F₃N₄O₃

- Purity : ≥98%

This compound is primarily recognized for its antagonistic effects on NPY Y1 receptors. The compound exhibits varying affinities for different receptor subtypes, with the following values:

| Receptor Type | Value (nM) |

|---|---|

| rNPY Y1 | 1.1 |

| hNPFF 2 | 79 |

| rNPFF | 108 |

| rNPY Y2 | >1000 |

| rNPY Y4 | >1000 |

| rNPY Y5 | >1000 |

These values indicate a strong selectivity for the NPY Y1 receptor over other neuropeptide receptors, making this compound a valuable tool for studying the physiological roles of NPY signaling pathways .

Central Nervous System

Research indicates that this compound can influence various physiological responses in the central nervous system:

- Anxiogenic Effects : In studies involving intracerebroventricular (i.c.v.) administration, this compound produced anxiogenic-like effects in rats, suggesting its role in modulating anxiety-related behaviors .

- Stress Response : this compound administration before stress exposure led to increased levels of central corticotropin-releasing factor (CRF) and serum corticosterone, indicating an enhancement of the stress response. This effect was associated with altered gastrointestinal motility, highlighting the compound's influence on both neuroendocrine and gastrointestinal systems .

Gastrointestinal Motility

This compound has also been shown to affect gastrointestinal functions:

- Gastric Motility : In animal models, this compound inhibited gastric motility while enhancing colonic transit. This dual effect suggests a complex interaction between NPY signaling and gastrointestinal function .

Study on Stress-Induced Changes

In a controlled study involving repeated stress exposure in rats, this compound was administered daily prior to stress loading. The results demonstrated that:

- CRF Levels : Elevated CRF expression was observed following treatment with this compound, indicating its role in stress modulation.

- Gastrointestinal Effects : The compound significantly delayed gastric emptying and accelerated fecal pellet output during stress conditions, suggesting a disruption of normal adaptive mechanisms .

Binding Affinity Studies

Another important study evaluated the binding characteristics of this compound to various cell lines. The findings indicated that:

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWBXRGRMQZCSS-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415502 | |

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-54-4 | |

| Record name | BIBP 3226 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-(Diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBP-3226 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9766UGZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BIBP 3226 interact with the NPY Y1 receptor?

A1: this compound competitively binds to the NPY Y1 receptor, preventing the binding of NPY and its agonists. [, , , ] This interaction disrupts the signaling cascade initiated by NPY, leading to the inhibition of downstream effects. [, , ]

Q2: What are the downstream effects of this compound binding to the Y1 receptor?

A2: By antagonizing Y1 receptors, this compound inhibits NPY-mediated vasoconstriction in various vascular beds, including the mesenteric, renal, and cutaneous circulations. [, , , ] Additionally, it modulates sympathetic nerve activity and reduces stress-induced vasoconstriction. [] Studies also suggest a role for this compound in modulating food intake, anxiety-related behavior, and alcohol self-administration in animal models. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H31N7O3, and its molecular weight is 513.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While specific spectroscopic data (NMR, IR, etc.) isn't directly provided in the research papers, they highlight the importance of structural features like the (R)-argininamide moiety for this compound's Y1 receptor affinity and selectivity. [, , ]

Q5: How does modifying the structure of this compound affect its activity?

A5: The (R)-enantiomer of this compound (BIBP 3435) exhibits significantly reduced affinity for the Y1 receptor compared to the (R)-enantiomer, highlighting the importance of stereochemistry for activity. [, , ] Modifications involving the N-terminal region of this compound analogs have been shown to influence their affinity and selectivity for different Y receptor subtypes. [, , ]

Q6: What is the significance of the guanidine moiety in this compound's structure?

A6: The guanidine group in this compound is crucial for its interaction with the Y1 receptor, likely through hydrogen bonding and ionic interactions with negatively charged residues in the receptor's binding pocket. [, ]

Q7: What is known about the pharmacokinetic properties of this compound?

A7: this compound exhibits a relatively short half-life in vivo, necessitating continuous infusion for sustained antagonism in experimental settings. [] Studies in rats indicate that this compound effectively crosses the blood-brain barrier, allowing for investigation of central Y1 receptor-mediated effects. [, ]

Q8: How has this compound been studied in in vitro models?

A8: this compound potently antagonizes NPY-induced contractions in isolated blood vessels, such as the rat tail artery and guinea pig caval vein, confirming its Y1 receptor-mediated vasoconstrictor antagonism in vitro. [, , ] It has also been employed in cell lines expressing human Y1 receptors, enabling investigation of receptor binding kinetics and signal transduction pathways. [, ]

Q9: What are the key findings from in vivo studies using this compound?

A9: this compound effectively attenuates or abolishes NPY-mediated vasoconstriction in various animal models. [, , ] It reduces stress-induced hypertension and modulates sympathetically-mediated vasoconstriction in rats. [] Studies in mice and rats suggest that this compound may impact food intake and anxiety-related behavior, highlighting its potential in exploring Y1 receptor involvement in these processes. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。